6-Chloro-1,1-dioxo-2-(trideuteriomethyl)-3-(2,2,2-trifluoroethylsulfanylmethyl)-3,4-dihydro-1lambda6,2,4-benzothiadiazine-7-sulfonamide
CAS No.:
Cat. No.: VC16649069
Molecular Formula: C11H13ClF3N3O4S3
Molecular Weight: 442.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClF3N3O4S3 |
|---|---|
| Molecular Weight | 442.9 g/mol |
| IUPAC Name | 6-chloro-1,1-dioxo-2-(trideuteriomethyl)-3-(2,2,2-trifluoroethylsulfanylmethyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide |
| Standard InChI | InChI=1S/C11H13ClF3N3O4S3/c1-18-10(4-23-5-11(13,14)15)17-7-2-6(12)8(24(16,19)20)3-9(7)25(18,21)22/h2-3,10,17H,4-5H2,1H3,(H2,16,19,20)/i1D3 |
| Standard InChI Key | CYLWJCABXYDINA-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC(F)(F)F |
| Canonical SMILES | CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC(F)(F)F |
Introduction
Chemical Structure and Stereochemical Features
Core Benzothiadiazine Framework
The compound’s foundation is a 1λ⁶,2,4-benzothiadiazine bicyclic system, featuring a sulfur atom in the +4 oxidation state (λ⁶ notation) . The fused benzene and thiadiazine rings create a planar structure stabilized by conjugation between the aromatic π-system and sulfonamide groups. X-ray crystallography of analogous compounds reveals bond lengths of 1.42 Å for S=O bonds and 1.76 Å for C-S bonds, with dihedral angles <5° between ring systems .
Substitution Pattern Analysis
The trifluoroethylsulfanylmethyl group adopts a gauche conformation (60° torsion angle) to minimize steric clash with the benzothiadiazine core, as demonstrated in molecular mechanics simulations .
Synthesis and Structural Modification
Key Synthetic Pathways
The synthesis employs a seven-step sequence starting from 4-chloro-2-nitrobenzenesulfonamide:
-
Nucleophilic Aromatic Substitution: Displacement of nitro group with deuterated methylamine (CD₃NH₂) at 120°C in DMF (Yield: 68%) .
-
Cyclocondensation: Treatment with thionyl chloride forms the thiadiazine ring (Reaction time: 8 hr, Conversion: 92%) .
-
Sulfanyl Group Installation: Michael addition of trifluoroethyl mercaptan to α,β-unsaturated ketone intermediate (Selectivity: 85% trans-adduct) .
Critical Reaction Parameters:
-
Temperature control (<5°C) during diazotization prevents decomposition
-
Anhydrous conditions (H₂O <50 ppm) essential for deuterium retention
-
Pd/C (5% wt) catalyzes hydrogenolysis of nitro groups with 99% isotopic purity
Physicochemical Characterization
Solubility and Partition Coefficients
| Property | Value | Method |
|---|---|---|
| Aqueous Solubility (25°C) | 1.2 mg/mL | USP paddle method |
| logP (octanol/water) | 2.14 ± 0.05 | Shake-flask |
| pKa (sulfonamide) | 6.89 | Potentiometric titration |
| logD7.4 | 1.97 | pH-metric |
The trifluoroethylsulfanylmethyl group increases membrane permeability (Papp = 8.7 × 10⁻⁶ cm/s in Caco-2 cells) compared to non-fluorinated analogs . Deuteration reduces metabolic clearance by 40% in human liver microsomes .
Pharmacological Profile
Carbonic Anhydrase Inhibition
The compound demonstrates potent inhibition across isoforms:
| Isoform | IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|
| CA II | 4.3 | 1.0 (Reference) |
| CA IX | 18.7 | 4.3 |
| CA XII | 23.4 | 5.4 |
Molecular docking reveals key interactions:
-
Sulfonamide oxygen hydrogen bonds with Thr199 (2.1 Å)
-
Trifluoroethyl group occupies hydrophobic pocket (Van der Waals energy = -5.2 kcal/mol)
-
Deuteration minimizes CYP3A4-mediated oxidation (t₁/₂ increased from 2.1 to 3.7 hr)
Antimicrobial Activity
Against multidrug-resistant Staphylococcus aureus:
| Strain | MIC (μg/mL) | Mechanism |
|---|---|---|
| MSSA | 2.1 | Dihydropteroate synthase inhibition |
| MRSA | 4.3 | Combined CA/DHPS action |
| VRSA (VanA) | 8.7 | Synergy with vancomycin |
Time-kill assays show bactericidal activity within 6 hr at 4× MIC .
Toxicological and Regulatory Considerations
| Parameter | Result | Species |
|---|---|---|
| LD₅₀ (acute oral) | >2000 mg/kg | Rat |
| Ames Test | Negative | TA98, TA100 |
| hERG Inhibition | IC₅₀ = 18 μM | HEK293 cells |
Notable species differences emerge in chronic toxicity:
-
Dogs: Thyroid hyperplasia at 50 mg/kg/day (6 months)
-
Primates: No observed adverse effects at 75 mg/kg/day
Metabolic Pathways
Primary routes of biotransformation:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume